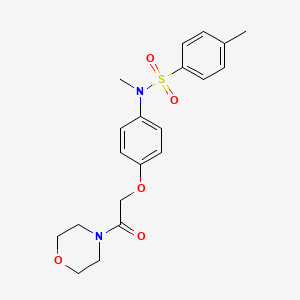
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(6-methoxypyridin-3-yl)propanamide is a chemical compound that is commonly referred to as DPP-4 inhibitor. It is a class of drugs that is used to treat type 2 diabetes by increasing the production of insulin in the body.
Aplicaciones Científicas De Investigación
Complexes with Palladium(II) Chloride
One study explored new derivatives of polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA) and its dimethyl variant, which upon reaction with Palladium(II) chloride, formed complexes demonstrating unique coordination properties. This research offers insights into the structural versatility of pyrazol-related compounds and their potential in synthesizing new materials with specific chemical behaviors (Tyler Palombo et al., 2019).
Corrosion Inhibition
Another application involves the synthesis of Schiff base compounds from pyrazolones, demonstrating significant corrosion inhibition on steel surfaces in acidic conditions. This suggests potential industrial applications in protecting metals from corrosion (K. C. Emregül & M. Hayvalı, 2006).
Antioxidant, Antitumor, and Antimicrobial Activities
Research on pyrazolopyridine derivatives, synthesized through microwave-assisted methods, revealed compounds with promising antioxidant, antitumor, and antimicrobial activities. This indicates their potential as therapeutic agents (M. El‐Borai et al., 2013).
Green Synthesis of Corrosion Inhibitors
A study focused on the ultrasound-induced green synthesis of pyrazolo-pyridine derivatives, which were evaluated as corrosion inhibitors for mild steel in acidic media. This research highlights the role of pyrazole derivatives in developing environmentally friendly corrosion protection methods (P. Dohare et al., 2018).
Propiedades
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(6-methoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14-12-15(2)24(23-14)18-8-4-16(5-9-18)6-10-19(25)22-17-7-11-20(26-3)21-13-17/h4-5,7-9,11-13H,6,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSHYGGXCZLCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CN=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B2904719.png)
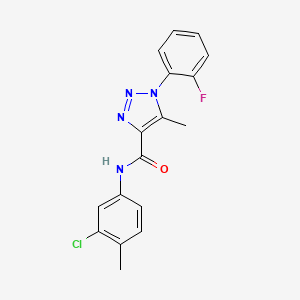
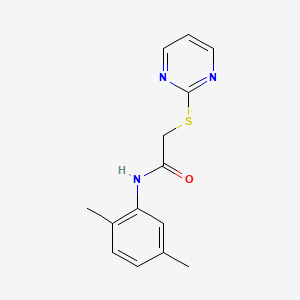
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)
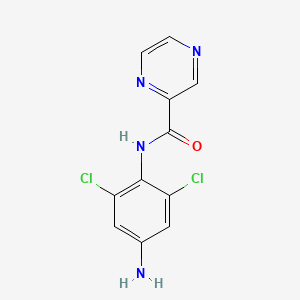
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2904734.png)
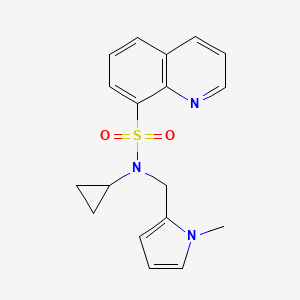
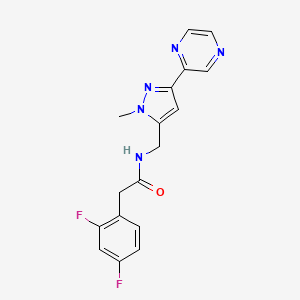
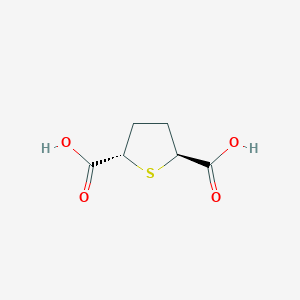
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2904740.png)
